Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It exhibits high specificity for the T790M-containing double mutant EGFRs, minimal intrinsic chemical reactivity of its electrophilic warhead, greatly reduced proteome reactivity relative to earlier irreversible EGFR inhibitors, and minimal activity against wild-type EGFR. []
Relevance: Both PF-06459988 and (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one contain a pyrrolidine ring linked to a substituted pyrimidine ring system through an ether linkage. Additionally, they share a propenone moiety attached to the pyrrolidine nitrogen. The difference lies in the substitution pattern on the pyrimidine ring and the presence of a pyrrolo[2,3-d]pyrimidine system in PF-06459988. []
2. Osimertinib []
Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance in EGFR-mutant non-small cell lung cancer. It specifically targets EGFR with the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. []
Relevance: Osimertinib and (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one share a common structural motif – the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety. This structural similarity suggests potential overlapping biological activities or target interactions. []
Compound Description: This molecule is a crucial intermediate in synthesizing various bioactive compounds, including osimertinib. [] It represents a pharmacophore with recognized potential for anticancer drug development. []
Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a direct precursor to osimertinib, a drug that shares a key structural motif with the target compound, (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This connection highlights the relevance of this intermediate in the context of potential anticancer agents and its relation to the target compound. []
Compound Description: Compound 1 is a third-generation EGFR TKI, exhibiting therapeutic efficacy against cancers harboring T790M and L858R mutations. [] It represents a class of drugs designed to overcome resistance mechanisms commonly encountered with earlier EGFR inhibitors. []
Relevance: Similar to osimertinib, Compound 1 shares the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This shared substructure suggests a potential link in terms of biological activity or target interactions between these compounds. []
Compound Description: Compound 2 is another third-generation EGFR TKI, specifically designed to target the EGFR T790M mutation and overcome resistance in cancer cells. []
Relevance: Compound 2, sharing the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, further strengthens the importance of this substructure in the context of anticancer drug discovery. []
Compound Description: As a third-generation EGFR TKI, Compound 3 demonstrates the effectiveness of this class of compounds in targeting the T790M mutation and combating drug resistance in cancer treatment. []
Relevance: The presence of the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety in Compound 3, which is also present in (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, further emphasizes the significance of this structural feature in the development of novel anticancer therapies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.